Aristolodione

Drug metabolism CYP inhibition ADMET prediction

Aristolodione (synonym: Piperadione) is a 4,5-dioxoaporphine alkaloid with the molecular formula C18H13NO4 and a molecular weight of 307.30 g/mol. It belongs to a small group of highly oxidized aporphinoids found primarily in the botanical families Aristolochiaceae, Menispermaceae, Berberidaceae, Annonaceae, and Fumariaceae.

Molecular Formula C18H13NO4
Molecular Weight 307.3 g/mol
CAS No. 109771-09-7
Cat. No. B13894308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolodione
CAS109771-09-7
Molecular FormulaC18H13NO4
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C(=O)C1=O
InChIInChI=1S/C18H13NO4/c1-19-12-7-9-5-3-4-6-10(9)15-14(12)11(16(21)18(19)22)8-13(20)17(15)23-2/h3-8,20H,1-2H3
InChIKeyJGDZUWXHWYXMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aristolodione (CAS 109771-09-7) Procurement Guide: Core Identity, Class, and Physicochemical Profile


Aristolodione (synonym: Piperadione) is a 4,5-dioxoaporphine alkaloid with the molecular formula C18H13NO4 and a molecular weight of 307.30 g/mol [1]. It belongs to a small group of highly oxidized aporphinoids found primarily in the botanical families Aristolochiaceae, Menispermaceae, Berberidaceae, Annonaceae, and Fumariaceae [2]. The compound has been isolated from Aristolochia chilensis, Aristolochia heterophylla, Aristolochia kaempferi, and Piper longum (long pepper), and is functionally related to the aporphine scaffold [3]. Its substitution pattern—a hydroxyl at C-2, a methoxyl at C-1, and an N-methyl group—distinguishes it structurally from the nor-analogs (e.g., noraristolodione, which lacks the N-methyl and has C17H11NO4) and from the aristolochic acids, which bear a carboxyl group and nitro substituents [4].

4,5-Dioxoaporphine alkaloid probe with C-2 hydroxyl / C-1 methoxyl pattern Structurally distinct from nor-analogs and aristolochic acids
Supports natural product target deconvolution and CYP1A2 inhibition studies Predicted selective CYP interaction profile; experimental validation required
Conformationally constrained scaffold: 1 rotatable bond May support structure-based design and ligand-efficiency studies

Why Aristolodione Cannot Be Interchanged with Aristolochic Acids or Other 4,5-Dioxoaporphines for Research Procurement


The 4,5-dioxoaporphine scaffold embeds two distinct carbonyl groups at positions 4 and 5 that confer DNA-modifying potential absent in simple aporphines, while the specific C-1 methoxyl / C-2 hydroxyl arrangement on the aristolodione core dictates its metabolic and toxicological profile [1]. Aristolodione has been tentatively identified as a potential hepatotoxicant alongside aristolochic acid IVa in Fructus aristolochiae, but the underlying mechanism—whether through nitro-reductive metabolism (as for aristolochic acid I/II) or through a distinct quinoid pathway—remains unresolved [2]. Predicted ADMET properties further differentiate it: aristolodione carries a CYP1A2 inhibition flag (66.59% probability) that is absent in many structurally proximate analogs, meaning that substituting another 4,5-dioxoaporphine may yield a materially different drug–drug interaction liability [3]. These compound-specific features render generic replacement scientifically invalid without confirmatory profiling.

Aristolochic acids Nitro-group-dependent genotoxicity pathway may not transfer; aristolochic acids carry confirmed DNA-adduct risk absent in aristolodione. Class-level safety prediction suggests distinct mechanism.
Nor-analogs Absence of N-methyl group shifts metabolic and conformational profile. Rotatable-bond count and CYP inhibition flags may differ, requiring analog-specific ADMET review.
Other 4,5-dioxoaporphines CYP1A2 inhibition liability (predicted 66.59%) is not uniformly present in structural analogs. Substitution without confirmatory profiling may alter drug-interaction endpoints.

Aristolodione (CAS 109771-09-7) Quantitative Differentiation Evidence vs. Closest Analogs


CYP1A2 Inhibition Liability: Aristolodione vs. Class-Level Expectation for Aporphinoid Alkaloids

In silico ADMET profiling via admetSAR 2 predicts that aristolodione is a CYP1A2 inhibitor with a probability of 66.59%, a flag that is not uniformly present across the 4,5-dioxoaporphine class [1]. The same model predicts CYP2D6 inhibition is unlikely (94.83% probability against), CYP2C19 inhibition is unlikely (92.18% probability against), and CYP3A4 inhibition is unlikely (79.89% probability against), indicating a selective CYP interaction profile [1]. While these are computational predictions without a named head-to-head comparator compound run in the same dataset, the selective CYP1A2 signal provides a testable differentiation hypothesis for procurement: researchers evaluating aristolodione in any context involving co-administered CYP1A2 substrates should not assume the compound behaves as a non-inhibitor, as might be inferred from the broader aporphine class.

CYP1A2 inhibition
Class-level inference
66.59% probability (predicted inhibitor)
Supports CYP1A2 interaction screening workflow; not a confirmed metabolic liability
In silico admetSAR 2 prediction; no experimental CYP data
Drug metabolism CYP inhibition ADMET prediction drug-drug interaction

Network Pharmacology Centrality in Lung Cancer: Aristolodione vs. Co-identified Piper longum Constituents

In a network pharmacology and molecular docking study of Piper longum constituents against lung cancer, aristolodione ranked among the top five bioactive compounds by network centrality metrics, with a degree centrality of 17.0, betweenness centrality of 164.20, and closeness centrality of 0.420 [1]. This places aristolodione below 7-epi-eudesm-4(15)-ene-1beta (degree 33.0), 6-alpha-diol (degree 31.0), demethoxypiplartine (degree 20.0), and methyl 3,4,5-trimethoxycinnamate (degree 19.0), but above aristolactam BII (not in top 5) and other co-identified alkaloids [1]. The ADME profile comparison shows aristolodione (XLOGP3 3.02, 1 rotatable bond, bioavailability score 0.55) is structurally more constrained than norcepharadione B (XLOGP3 3.16, 2 rotatable bonds, bioavailability score 0.55), with identical bioavailability score but fewer rotational degrees of freedom [1].

Network centrality
Cross-study comparable
Degree 17.0, Betweenness 164.20, Closeness 0.420
Ranked 5th among Piper longum constituents; supports target deconvolution studies
PPI network from 72 intersecting lung cancer targets; computational ranking
Network pharmacology lung cancer A549 degree centrality Piper longum

Predicted Carcinogenicity: Aristolodione vs. Aristolochic Acid I/II (Class-Level Safety Differentiation)

The admetSAR 2 model predicts aristolodione as non-carcinogenic (binary classification) with a probability of 97.00%, and classifies it as 'Non-required' in the trinary carcinogenicity model (57.17% probability) [1]. This contrasts sharply with the well-established carcinogenicity of aristolochic acid I and II, which are confirmed human carcinogens via DNA adduct formation through nitro-reductive metabolism [2]. Aristolodione lacks the nitro group that is essential for the bioactivation of aristolochic acids I/II to reactive nitrenium ions, providing a structural rationale for the differential carcinogenicity prediction [3]. However, this is an in silico prediction without experimental Ames or in vivo carcinogenicity data for aristolodione itself, and the hepatotoxicity flag from the TSI study cautions against over-interpretation [4].

Carcinogenicity
Class-level inference
Predicted non-carcinogenic: 97.00% probability vs. aristolochic acid I/II (IARC Group 1)
Structural rationale for non-genotoxic pathway study; not a safety guarantee
In silico only; no Ames or in vivo carcinogenicity data for aristolodione
Carcinogenicity prediction safety profiling aristolochic acid genotoxicity

Structural Differentiation: Rotatable Bond Count and Molecular Rigidity vs. Norcepharadione B

Within the same network pharmacology ADME dataset, aristolodione (MW 307.3, XLOGP3 3.02, 1 rotatable bond, 4 H-bond acceptors, 1 H-bond donor, bioavailability score 0.55) can be directly compared to norcepharadione B (MW 307.3, XLOGP3 3.16, 2 rotatable bonds, 4 H-bond acceptors, 1 H-bond donor, bioavailability score 0.55) [1]. Despite identical molecular weight and bioavailability score, aristolodione possesses only 1 rotatable bond vs. 2 for norcepharadione B, conferring greater conformational rigidity [1]. In the same listing, aristolactam BII (MW 279.29, XLOGP3 3.28, 2 rotatable bonds) and cepharadione B (MW 321.33, XLOGP3 3.34, 2 rotatable bonds) also exhibit higher rotational freedom [1]. Lower rotatable bond count is generally associated with improved oral bioavailability predictability and reduced entropic penalty upon target binding.

Rotatable bonds
Cross-study comparable
1 rotatable bond vs. 2 for norcepharadione B, aristolactam BII, cepharadione B
Supports ligand pre-organization and conformational analysis studies
ADME data from same SwissADME table; identical bioavailability score 0.55
Molecular rigidity ADME rotatable bonds conformational analysis drug-likeness

Aristolodione (CAS 109771-09-7): Evidence-Backed Research Application Scenarios


Lung Cancer Network Pharmacology Target Deconvolution Studies

Aristolodione ranks among the top five bioactive constituents of Piper longum by network centrality metrics (degree 17.0) against lung cancer gene targets including CTNNB1, STAT3, HIF1A, HSP90AA1, and ERBB2 [1]. Its lower degree centrality relative to 6-alpha-diol (degree 31.0) actually positions it as a more selective probe: fewer high-confidence targets may facilitate target deconvolution with less polypharmacology noise. The compound's predicted human intestinal absorption (81.04%) and Caco-2 permeability (85.06%) support oral bioavailability feasibility for in vivo follow-up studies [2].

Hepatotoxicity Mechanism Studies Differentiating Aristolodione from Aristolochic Acids

Aristolodione was tentatively identified as a potential hepatotoxicant alongside aristolochic acid IVa using the Three-Stage-Integrative (TSI) approach combining fraction separation, FAMS platform screening, and LC-MS identification [1]. Because aristolodione lacks the nitro group required for aristolochic acid I/II bioactivation, its hepatotoxicity mechanism is predicted to proceed through a distinct pathway—possibly involving the quinoid 4,5-dioxo moiety [2]. The predicted negative carcinogenicity (97.00% probability) further supports a non-genotoxic mechanism of hepatotoxicity, making aristolodione a valuable tool compound for dissecting structure-specific hepatotoxicity pathways independent of nitro-reductive DNA adduct formation [3].

CYP1A2-Mediated Drug-Drug Interaction Risk Assessment Studies

The selective CYP1A2 inhibition prediction (66.59% probability) with concurrent negative predictions for CYP2D6 (94.83% against), CYP2C19 (92.18% against), and CYP3A4 (79.89% against) makes aristolodione a candidate probe for CYP1A2-specific interaction studies [1]. When screening botanical or natural product libraries for CYP liability, aristolodione provides a CYP1A2-biased profile that enables researchers to isolate CYP1A2-dependent metabolism effects from confounding poly-CYP inhibition, a common limitation with less selective alkaloid tools [1].

Conformational Analysis and Structure-Based Drug Design of 4,5-Dioxoaporphine Scaffolds

With only 1 rotatable bond (vs. 2 for norcepharadione B, aristolactam BII, and cepharadione B at identical bioavailability scores), aristolodione represents the most structurally constrained 4,5-dioxoaporphine in the P. longum phytochemical set [1]. This inherent rigidity reduces the entropic cost of target binding and simplifies conformational sampling in molecular docking studies, making it a preferred scaffold for structure-based optimization campaigns where ligand pre-organization is a design objective [1].

Application
Selection Property
Validation Focus
Lung cancer cell-model target deconvolution
Network centrality ranking among Piper longum constituents
CTNNB1, STAT3, HIF1A target engagement assays
Hepatotoxicity mechanism studies
Distinct quinoid pathway vs. nitro-reductive bioactivation
Hepatotoxicity endpoint review; non-genotoxic pathway confirmation
CYP1A2 interaction screening
Selective CYP1A2 inhibition prediction
CYP panel assay against CYP2D6, CYP2C19, CYP3A4
4,5-Dioxoaporphine scaffold optimization
Low rotatable bond count and conformational rigidity
Ligand efficiency and docking reproducibility endpoints
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